6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
CAS No.: 921836-06-8
Cat. No.: VC4137952
Molecular Formula: C19H22N4O4
Molecular Weight: 370.409
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921836-06-8 |
|---|---|
| Molecular Formula | C19H22N4O4 |
| Molecular Weight | 370.409 |
| IUPAC Name | 6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C19H22N4O4/c1-13-4-6-15(7-5-13)23-17(25)12-16(27-3)18(20-23)19(26)22-10-8-21(9-11-22)14(2)24/h4-7,12H,8-11H2,1-3H3 |
| Standard InChI Key | VVRWTRQSUMEHKH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(=O)C)OC |
Introduction
Overview of the Compound
The compound "6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one" is a heterocyclic organic molecule. It contains several functional groups and structural elements:
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A pyridazinone core: Pyridazinones are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2.
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A piperazine moiety: Substituted at one end with an acetyl group and at the other with a carbonyl group.
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Methoxy substitution: At position 5 of the pyridazinone ring.
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A 4-methylphenyl group: Attached at position 2 of the pyridazinone ring.
Synthesis
While no specific synthesis pathway for this compound is available in the provided results, a plausible route might involve:
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Formation of the pyridazinone core: Starting from hydrazine derivatives reacting with diketones or similar substrates.
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Introduction of the methoxy group: Through methylation reactions using methyl iodide or dimethyl sulfate.
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Attachment of the piperazine moiety: Via acylation or amidation reactions using acetyl chloride and piperazine derivatives.
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Substitution with the methylphenyl group: Likely through electrophilic aromatic substitution or coupling reactions.
Applications
Pyridazinone derivatives are known for their diverse pharmacological activities, including:
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Anti-inflammatory and analgesic properties.
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Potential as antihypertensive agents, targeting cardiovascular systems.
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Use in designing molecules with anticancer or antiviral properties.
Given the presence of a piperazine moiety, this compound might also exhibit activity related to central nervous system disorders or serve as a scaffold for drug discovery.
Analytical Characterization
To confirm its structure, the following techniques would be used:
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NMR Spectroscopy: For identifying proton (H) and carbon (C) environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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IR Spectroscopy: To identify functional groups like carbonyls, ethers, and amides.
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X-ray Crystallography: For unambiguous structural determination.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | Estimated based on formula |
| Melting Point | Not available |
| Solubility | Soluble in polar organic solvents |
| Key Functional Groups | Ketone, amide, ether, aromatic systems |
| Potential Applications | Pharmaceutical research |
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